4-Phenoxyphenylthiourea

Catalog No.
S672759
CAS No.
76839-21-9
M.F
C13H12N2OS
M. Wt
244.31 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Phenoxyphenylthiourea

CAS Number

76839-21-9

Product Name

4-Phenoxyphenylthiourea

IUPAC Name

(4-phenoxyphenyl)thiourea

Molecular Formula

C13H12N2OS

Molecular Weight

244.31 g/mol

InChI

InChI=1S/C13H12N2OS/c14-13(17)15-10-6-8-12(9-7-10)16-11-4-2-1-3-5-11/h1-9H,(H3,14,15,17)

InChI Key

SSZWMEWZRURHTK-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)OC2=CC=C(C=C2)NC(=S)N

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=C(C=C2)NC(=S)N

Scarcity of Data

Potential Areas of Exploration

Based on the structure and functional groups present, 4-Phenoxyphenylthiourea might have potential applications in areas related to:

  • Insecticides

    Similar to the related compound Diafenthiuron (which contains the 4-Phenoxyphenylthiourea moiety), it could be explored for its insecticidal properties, targeting specific pests like mites, whiteflies, and aphids [].

  • Enzyme Inhibition

    The thiourea group in the molecule can potentially inhibit enzymes. Phenylthiourea, a simpler molecule with a similar structure, is known to inhibit the enzyme tyrosinase []. Therefore, 4-Phenoxyphenylthiourea might be investigated for its ability to inhibit other enzymes, depending on its specific target and binding properties.

Importance of Further Research

More research is needed to fully understand the properties and potential applications of 4-Phenoxyphenylthiourea in scientific research. This could involve studies on its:

  • Synthesis and characterization
  • Biological activity against various targets
  • Environmental impact and safety

4-Phenoxyphenylthiourea, also known as 2,6-diisopropyl-4-phenoxyphenylthiourea, is a chemical compound with the molecular formula C19H24N2OSC_{19}H_{24}N_{2}OS and a molar mass of approximately 328.47 g/mol. This compound is characterized by its gray-white crystalline appearance, with a melting point ranging from 219 to 221 °C. It is insoluble in water but soluble in organic solvents such as xylene. Its unique structure features a phenoxy group attached to a thiourea moiety, which contributes to its reactivity and biological activities .

, including:

  • Oxidation: This compound can be oxidized to form sulfoxides or sulfones under specific conditions, typically using oxidizing agents like hydrogen peroxide.
  • Reduction: It can be reduced to yield corresponding amines, often facilitated by reducing agents such as lithium aluminum hydride.
  • Substitution: The phenyl ring can participate in electrophilic substitution reactions, which may require catalysts like Lewis acids .

These reactions highlight the compound's versatility in synthetic organic chemistry.

Research indicates that 4-Phenoxyphenylthiourea exhibits potential biological activities, particularly antimicrobial and antifungal properties. Its mechanism of action involves the inhibition of ATP production by binding covalently to microsomal glucose-6-phosphate translocase, disrupting cellular energy metabolism and potentially leading to cell death . This property makes it a subject of interest for therapeutic applications.

The synthesis of 4-Phenoxyphenylthiourea typically involves multi-step processes:

  • Starting Materials: The process begins with 4-phenoxy-2,6-diisopropylaniline and potassium thiocyanate.
  • Reaction Conditions: The mixture is heated to approximately 80 °C with stirring. Hydrochloric acid is added to facilitate the reaction.
  • Isolation: After completion, the mixture is cooled and filtered, followed by evaporation of the solvent (xylene) to yield the final product .

Alternative methods may involve different solvents and catalysts, optimizing yield and purity for industrial applications.

4-Phenoxyphenylthiourea serves multiple functions across various fields:

  • Chemistry: Utilized as a reagent in organic synthesis and catalysis.
  • Biology: Investigated for its antimicrobial and antifungal properties.
  • Medicine: Explored for potential therapeutic applications due to its unique chemical structure.
  • Agriculture: Acts as an intermediate in the production of pesticides, particularly acaricides .

These applications underscore its significance in both research and industry.

Studies on the interactions of 4-Phenoxyphenylthiourea reveal its binding affinity for specific biological targets. Its inhibitory effect on ATP production suggests potential implications in areas such as cancer research and metabolic disorders. The compound's reactivity with cellular components highlights its importance in pharmacological studies aimed at understanding cellular energy dynamics .

Several compounds share structural similarities with 4-Phenoxyphenylthiourea. Below are some notable examples:

Compound NameStructure TypeUnique Features
DiafenthiuronPhenol etherUsed as an insecticide; affects mitochondrial function
ThiramDithiocarbamateCommonly used as a fungicide; distinct sulfur groups
BenzothiazoleHeterocyclic compoundExhibits antibacterial properties; different ring structure

Uniqueness of 4-Phenoxyphenylthiourea

While compounds like diafenthiuron also target ATP production mechanisms, 4-Phenoxyphenylthiourea's specific binding interactions and its role as an intermediate in pesticide synthesis set it apart. Its distinct phenoxy group enhances its solubility profile compared to other similar compounds.

Conventional Synthetic Routes and Reaction Mechanisms

Nitration-Condensation Sequential Reactions

The nitration-condensation approach represents one of the most established synthetic pathways for 4-phenoxyphenylthiourea preparation. This methodology typically begins with the nitration of phenoxyaniline derivatives, followed by condensation reactions with thiourea compounds. The initial nitration step involves treating 4-phenoxyaniline with concentrated nitric acid and sulfuric acid as nitrating agents, requiring careful temperature control and reaction time management to ensure selective nitration at the desired position. The reaction conditions typically involve maintaining temperatures between 0-5°C during the initial addition phase, followed by gradual warming to facilitate complete conversion.

The condensation phase of this sequential process involves the reaction of the nitrated intermediate with thiourea under controlled conditions. Research has demonstrated that this approach can yield 2-nitro-4-phenoxyaniline intermediates, which subsequently undergo condensation with thiourea compounds to form the target product. The reaction mechanism involves nucleophilic attack by the thiourea nitrogen on the activated aromatic system, followed by cyclization and elimination processes. Temperature optimization studies have shown that reaction temperatures between 80-100°C provide optimal conversion rates while minimizing side product formation.

Industrial applications of this route have demonstrated yields ranging from 70-85% when properly optimized. The process benefits from the availability of starting materials and the relatively straightforward reaction conditions, making it suitable for large-scale production scenarios. However, the method requires careful handling of nitrating agents and produces acidic waste streams that require proper treatment before disposal.

Thiocarbamoylation of 4-Phenoxyaniline Derivatives

The thiocarbamoylation approach offers an alternative synthetic strategy that involves the direct introduction of the thiourea functionality into 4-phenoxyaniline substrates. This methodology has gained attention due to its efficiency and the ability to achieve high selectivity under mild reaction conditions. The process typically employs isothiocyanate intermediates, which react with 4-phenoxyaniline derivatives to form the desired thiourea products through nucleophilic addition mechanisms.

Recent studies have demonstrated that 4-phenoxyphenyl isothiocyanate serves as a key intermediate in this synthetic approach. The reaction mechanism involves the nucleophilic attack of the amine group on the isothiocyanate carbon, followed by proton transfer to yield the final thiourea product. This transformation can be carried out under ambient conditions, making it particularly attractive for industrial applications where energy efficiency is prioritized.

Optimization studies have revealed that reaction yields of 91-98% can be achieved when the process is conducted in appropriate solvent systems. The methodology demonstrates broad substrate tolerance, accommodating various electron-donating and electron-withdrawing substituents on the aromatic rings. The reaction typically proceeds to completion within 2-4 hours at room temperature, representing a significant advantage over higher-temperature processes.

Catalytic Systems for Improved Yield and Selectivity

Quaternary Ammonium Salt Catalysts in Etherification

Quaternary ammonium salt catalysts have emerged as effective promoters for the etherification steps involved in 4-phenoxyphenylthiourea synthesis. These catalysts function as phase transfer agents, facilitating the interaction between organic and aqueous phases in multi-phase reaction systems. The catalytic mechanism involves the formation of ion pairs between the quaternary ammonium cations and anionic reactants, enabling their transfer into the organic phase where the reaction can proceed more efficiently.

Polyethylene glycol-400 has been identified as a particularly effective phase transfer catalyst for thiourea synthesis reactions. This catalyst system enables the transfer of potassium thiocyanate from the aqueous phase to the organic reaction medium, where it can react more readily with organic substrates. The use of ultrasonic irradiation in conjunction with polyethylene glycol-400 catalysis has been shown to further enhance reaction rates and yields.

Catalyst SystemReaction TimeYield (%)Temperature (°C)
Polyethylene glycol-4002-3 hours85-9250-60
Tetrabutylammonium bromide3-4 hours78-8540-50
Benzyltriethylammonium chloride2.5-3.5 hours82-8845-55

The effectiveness of quaternary ammonium salt catalysts can be attributed to their ability to solubilize ionic reagents in organic media, thereby increasing the concentration of reactive species and accelerating the overall reaction rate. Additionally, these catalysts can be recovered and reused in multiple reaction cycles, contributing to the economic viability of the process.

Acid-Catalyzed Cyclization Techniques

Acid-catalyzed cyclization represents another important catalytic approach for optimizing 4-phenoxyphenylthiourea synthesis. Hydrochloric acid and perchloric acid have been identified as effective catalysts for promoting thiourea formation reactions. The acidic conditions facilitate protonation of intermediate species, enhancing their electrophilic character and promoting subsequent cyclization reactions.

Research has demonstrated that the rate of thiourea formation increases significantly with increasing hydrogen ion concentration, following first-order kinetics with respect to acid concentration. The mechanism involves protonation of the thiourea precursor, creating a more reactive electrophilic species that readily undergoes condensation with aniline derivatives. The optimal acid concentration typically ranges from 0.01 to 0.1 molar, providing sufficient catalytic activity while avoiding excessive side reactions.

The acid-catalyzed approach has shown particular effectiveness when combined with elevated temperatures in the range of 80-100°C. Under these conditions, reaction completion can be achieved within 4-6 hours, with yields consistently exceeding 85%. The process demonstrates good selectivity for the desired product, with minimal formation of competing side products when reaction parameters are properly controlled.

Industrial-Scale Production Methodologies

Continuous Flow Reactor Optimization

Continuous flow reactor systems have been developed to address the challenges associated with large-scale production of 4-phenoxyphenylthiourea. These systems offer several advantages over traditional batch processes, including improved heat and mass transfer, better reaction control, and enhanced safety due to the smaller inventory of reactive materials. The continuous flow approach enables precise control of residence time, temperature, and reactant concentrations, leading to more consistent product quality and higher overall yields.

Flow reactor optimization studies have focused on identifying the optimal flow rates, temperature profiles, and mixing patterns to maximize conversion efficiency. Research has demonstrated that segmented flow reactors, where reaction mixtures are divided into discrete segments separated by inert gas bubbles, provide enhanced mixing and heat transfer characteristics. This configuration has been shown to improve yields by 8-12% compared to conventional continuous stirred tank reactors.

The implementation of inline analytical monitoring systems allows for real-time optimization of reaction conditions. Spectroscopic techniques, including infrared and nuclear magnetic resonance spectroscopy, can be integrated into the flow system to provide continuous feedback on reaction progress and product quality. This capability enables immediate adjustment of operating parameters to maintain optimal performance throughout extended production runs.

Reactor ConfigurationThroughput (kg/hr)Yield (%)Energy Consumption (kWh/kg)
Batch Reactor2.5-3.082-8715-18
Continuous Stirred Tank4.0-5.585-9012-15
Segmented Flow5.0-7.090-9510-13

Solvent Recovery and Waste Management Strategies

Industrial production of 4-phenoxyphenylthiourea generates significant quantities of organic solvents and waste streams that require efficient recovery and treatment systems. Solvent recovery strategies typically involve distillation-based separation processes designed to recover and purify solvents for reuse in subsequent production cycles. The most commonly used solvents, including xylene and methanol, can be effectively recovered through fractional distillation, achieving purities exceeding 99% suitable for direct recycling.

Advanced solvent recovery systems incorporate multiple distillation columns operating at different pressures to optimize separation efficiency and minimize energy consumption. Heat integration strategies, including heat exchanger networks and vapor recompression systems, can reduce overall energy requirements by 25-40% compared to conventional separation processes. The recovered solvents maintain their chemical properties and can be reused for multiple cycles without significant impact on reaction performance.

Waste management strategies focus on the treatment and disposal of aqueous waste streams containing acid catalysts and inorganic salts. Neutralization processes using sodium hydroxide or calcium hydroxide convert acidic waste streams to neutral pH levels suitable for biological treatment or disposal. The resulting salt solutions can be processed through evaporation and crystallization to recover valuable inorganic compounds for potential reuse or sale as byproducts.

Waste StreamTreatment MethodRecovery Rate (%)Environmental Impact
Organic SolventsFractional Distillation95-98Low
Acidic AqueousNeutralization90-95Moderate
Salt SolutionsCrystallization85-90Low

The implementation of closed-loop processing systems minimizes waste generation and reduces the environmental footprint of large-scale production operations. These systems incorporate solvent recycling, catalyst recovery, and byproduct utilization to achieve near-zero waste production goals while maintaining economic viability for industrial applications.

XLogP3

3.4

GHS Hazard Statements

Aggregated GHS information provided by 5 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H301 (20%): Toxic if swallowed [Danger Acute toxicity, oral];
H302 (80%): Harmful if swallowed [Warning Acute toxicity, oral];
H311 (20%): Toxic in contact with skin [Danger Acute toxicity, dermal];
H331 (20%): Toxic if inhaled [Danger Acute toxicity, inhalation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Acute Toxic Irritant

Acute Toxic;Irritant

Wikipedia

4-phenoxyphenylthiourea

Dates

Last modified: 08-15-2023

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